JWH 122 N-(4-hydroxypentyl) metabolite

Descripción general

Descripción

JWH 122 N-(4-hydroxypentyl) metabolite is an expected phase I metabolite of JWH 122, a synthetic cannabinoid (CB) that displays high affinities for both the central CB1 receptor (Ki = 0.69 nM) and the peripheral CB2 receptor (Ki = 1.2 nM) . It is detectable in serum and urine .

Molecular Structure Analysis

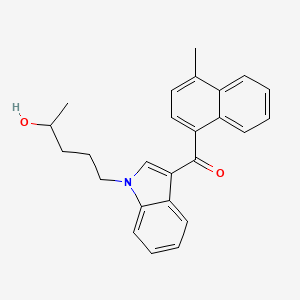

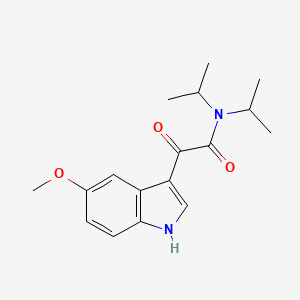

The molecular formula of JWH 122 N-(4-hydroxypentyl) metabolite is C25H25NO2 . Its structure includes a pentyl chain with a hydroxyl group at the 4-position, attached to an indole ring, which is further connected to a naphthalene ring via a carbonyl group .Physical And Chemical Properties Analysis

JWH 122 N-(4-hydroxypentyl) metabolite is a crystalline solid with a molecular weight of 371.5 . It has solubility in DMF (10 mg/ml), DMSO (12.5 mg/ml), and ethanol (10 mg/ml) .Aplicaciones Científicas De Investigación

Clinical and Forensic Toxicology

In the realm of clinical and forensic toxicology , JWH-1224-Hydroxypentyl is crucial for the detection and analysis of synthetic cannabinoids in biological specimens . The compound’s presence in oral fluid or urine can indicate recent consumption of synthetic cannabinoids, which are often used as recreational drugs and can have significant toxicological effects. Analytical methods such as GC-MS (Gas Chromatography-Mass Spectrometry) and UHPLC-MS/MS (Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry) are employed to quantify this metabolite, aiding in the assessment of drug exposure and potential intoxication cases.

Pharmacology

In pharmacology , understanding the efficacy and affinity of JWH-1224-Hydroxypentyl for cannabinoid receptors is essential. This metabolite retains activity at human cannabinoid receptors, albeit with reduced affinity and potency compared to its parent compound . Such insights are valuable for developing therapeutic agents that target these receptors, which play a role in pain modulation, appetite, and mood regulation.

Analytical Chemistry

In analytical chemistry , JWH-1224-Hydroxypentyl serves as a reference standard for calibrating instruments and validating analytical methods . Its precise detection and quantification are vital for ensuring the accuracy and reliability of analytical results, particularly in the identification of synthetic cannabinoids in various matrices.

Biochemistry

The role of JWH-1224-Hydroxypentyl in biochemistry is linked to its interaction with cannabinoid receptors and the subsequent intracellular signaling pathways . By studying this metabolite, biochemists can elucidate the molecular mechanisms of receptor-ligand interactions and the downstream effects on cellular processes.

Chemical Research

In chemical research , JWH-1224-Hydroxypentyl is used to explore the structure-activity relationships of synthetic cannabinoids . Researchers can modify the chemical structure of this metabolite to create new compounds with potentially different pharmacological profiles, contributing to the development of novel synthetic cannabinoids with specific therapeutic applications or reduced abuse potential.

Direcciones Futuras

The physiological properties of JWH 122 N-(4-hydroxypentyl) metabolite have yet to be determined . Future research could focus on elucidating these properties, as well as further investigating its synthesis, metabolism, and potential effects in the body. It is also important to continue monitoring the use and effects of synthetic cannabinoids like JWH 122 and their metabolites, given their prevalence in recreational drug use .

Propiedades

IUPAC Name |

[1-(4-hydroxypentyl)indol-3-yl]-(4-methylnaphthalen-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25NO2/c1-17-13-14-22(20-10-4-3-9-19(17)20)25(28)23-16-26(15-7-8-18(2)27)24-12-6-5-11-21(23)24/h3-6,9-14,16,18,27H,7-8,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLPJTHSXFZPIBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C2=CC=CC=C12)C(=O)C3=CN(C4=CC=CC=C43)CCCC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501017716 | |

| Record name | JWH-122 N-(4-Hydroxypentyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

JWH-1224-Hydroxypentyl | |

CAS RN |

1537889-07-8 | |

| Record name | 4-Hydroxy JWH-122 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1537889078 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | JWH-122 N-(4-Hydroxypentyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-HYDROXY JWH-122 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KUU7E3F54K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-ylidene)hydroxylamine](/img/structure/B586832.png)

![N-[2-[6-(Benzyloxy)-5-methoxyindol-3-yl]ethyl]acetamide-d4](/img/structure/B586842.png)